molecular formula C17H19F3N4O2 B2452123 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034529-39-8

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

Numéro de catalogue: B2452123
Numéro CAS: 2034529-39-8
Poids moléculaire: 368.36
Clé InChI: DLNJEWVYUKWZPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrazole ring and a trifluoromethyl phenyl group, suggests it may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H17F3N4O\text{C}_{15}\text{H}_{17}\text{F}_3\text{N}_4\text{O}

Key Characteristics:

  • Molecular Weight: 352.32 g/mol
  • CAS Number: 1003846-21-6
  • Density: Approximately 1.2 g/cm³
  • Boiling Point: 269.8 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The pyrazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. The tetrahydropyran moiety contributes to the compound's solubility and bioavailability, which are crucial for therapeutic efficacy.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant anti-tumor properties, particularly against malignant melanoma. The presence of the trifluoromethyl group is believed to enhance its steric effects, contributing to increased biological activity.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
Anti-tumorMelanoma cell lines (e.g., LOX IMVI)0.116Inhibition of microtubule polymerization
Anti-bacterialMycobacterium tuberculosis<0.5Disruption of cell wall biosynthesis
CytotoxicityHuman keratinocytes>0.5Induction of reactive oxygen species leading to apoptosis

Case Studies

  • Anti-Melanoma Activity:
    A study highlighted the compound's ability to inhibit tubulin polymerization in melanoma cell lines, leading to cell cycle arrest in the G2/M phase. In vivo studies demonstrated significant tumor growth inhibition in murine models without apparent toxicity, confirming its potential as an anti-cancer agent .
  • Anti-Tuberculosis Activity:
    Research has shown that derivatives of this compound exhibit bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Structure-activity relationship (SAR) studies revealed that modifications around the pyrazole core significantly enhance potency, with some derivatives achieving MIC values below 0.5 µM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the pyrazole ring and the phenyl moiety significantly influence biological activity. For instance:

  • Trifluoromethyl Group: Enhances lipophilicity and steric bulk.
  • Tetrahydropyran Moiety: Improves solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Trifluoromethyl on phenylIncreases anti-tumor potency
Methyl group on pyrazoleModulates receptor binding
Hydroxyl or carbonyl groupsPotentially increases reactivity

Propriétés

IUPAC Name

1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c18-17(19,20)12-4-3-5-13(8-12)22-16(25)23-14-9-21-24(10-14)11-15-6-1-2-7-26-15/h3-5,8-10,15H,1-2,6-7,11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNJEWVYUKWZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.